(R)-Doxazosin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Doxazosin-d8 is a deuterated form of the pharmaceutical compound doxazosin, which is commonly used as an alpha-1 adrenergic receptor antagonist. The deuterium atoms in ®-Doxazosin-d8 replace the hydrogen atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Doxazosin-d8 typically involves the incorporation of deuterium atoms into the doxazosin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of doxazosin can also lead to the formation of ®-Doxazosin-d8.
Industrial Production Methods: Industrial production of ®-Doxazosin-d8 may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: ®-Doxazosin-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
®-Doxazosin-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of doxazosin.
Biology: Employed in the study of alpha-1 adrenergic receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated doxazosin.
Industry: Utilized in the development of new pharmaceuticals with enhanced metabolic stability and reduced side effects.
Mechanism of Action
®-Doxazosin-d8 exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are involved in the regulation of vascular tone and blood pressure. By inhibiting these receptors, ®-Doxazosin-d8 causes vasodilation and reduces blood pressure. The deuterium atoms in ®-Doxazosin-d8 may also contribute to its metabolic stability, leading to prolonged duration of action.
Comparison with Similar Compounds
Doxazosin: The non-deuterated form of ®-Doxazosin-d8, commonly used as an antihypertensive agent.
Terazosin: Another alpha-1 adrenergic receptor antagonist with similar pharmacological effects.
Prazosin: A related compound used to treat hypertension and benign prostatic hyperplasia.
Uniqueness: ®-Doxazosin-d8 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in research and potentially offers advantages in therapeutic applications.
Properties
Molecular Formula |
C23H25N5O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1/i7D2,8D2,9D2,10D2 |
InChI Key |
RUZYUOTYCVRMRZ-PVLXMHINSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.